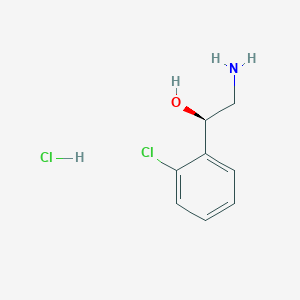
5,6-Dimethylheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylheptan-1-ol: is an organic compound with the molecular formula C₉H₂₀O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptane chain that has two methyl groups attached to the fifth and sixth carbons. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylheptan-1-ol can be achieved through several methods. One common approach involves the hydroformylation of 5,6-dimethylheptene, followed by reduction of the resulting aldehyde. The hydroformylation reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions. The aldehyde product is then reduced using hydrogen gas in the presence of a palladium or platinum catalyst to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous flow process to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or platinum catalysts.
Substitution: Hydrochloric acid (HCl), thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 5,6-Dimethylheptan-1-one or 5,6-Dimethylheptanal.
Reduction: 5,6-Dimethylheptane.
Substitution: 5,6-Dimethylheptyl chloride or bromide.
Aplicaciones Científicas De Investigación
5,6-Dimethylheptan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a component in lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylheptan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. In metabolic pathways, it can be oxidized to form aldehydes and ketones, which can further participate in various biochemical reactions .
Comparación Con Compuestos Similares
- 2,6-Dimethylheptan-1-ol
- 2,5-Dimethylheptan-1-ol
- 2,6-Dimethylheptane
Comparison: 5,6-Dimethylheptan-1-ol is unique due to the specific positioning of the methyl groups on the fifth and sixth carbons, which influences its physical and chemical properties. Compared to 2,6-Dimethylheptan-1-ol and 2,5-Dimethylheptan-1-ol, it exhibits different reactivity and interaction patterns in chemical reactions and biological systems. The presence of the hydroxyl group at the first carbon also distinguishes it from 2,6-Dimethylheptane, which lacks this functional group .
Propiedades
Número CAS |
60564-78-5 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
5,6-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-8(2)9(3)6-4-5-7-10/h8-10H,4-7H2,1-3H3 |
Clave InChI |
JSRZLXKKHMYWLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


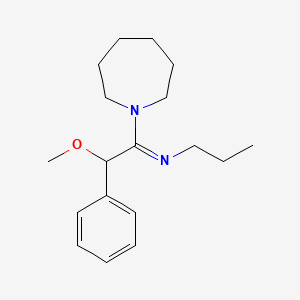
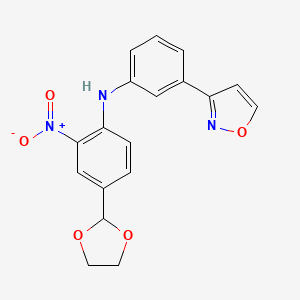
![Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol](/img/structure/B13943325.png)
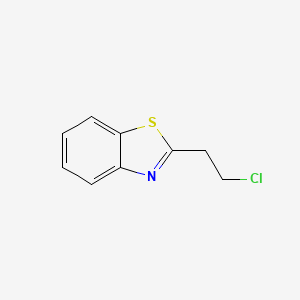
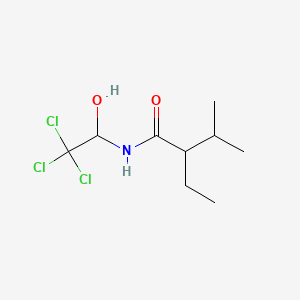
![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)
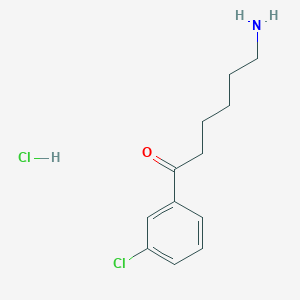
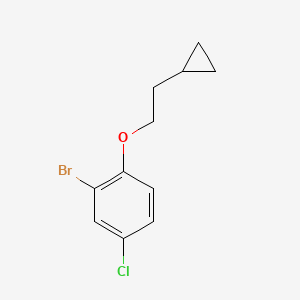
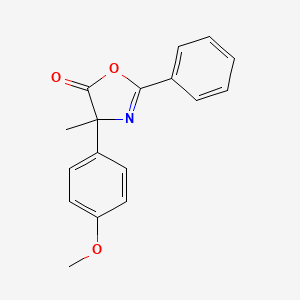
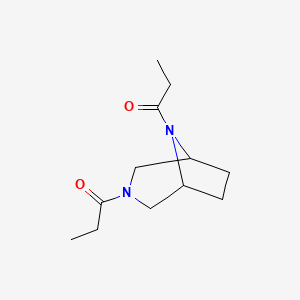
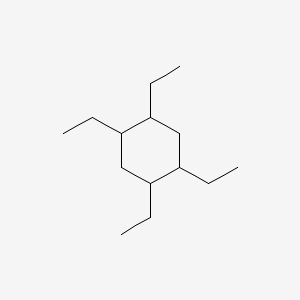
![n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)
